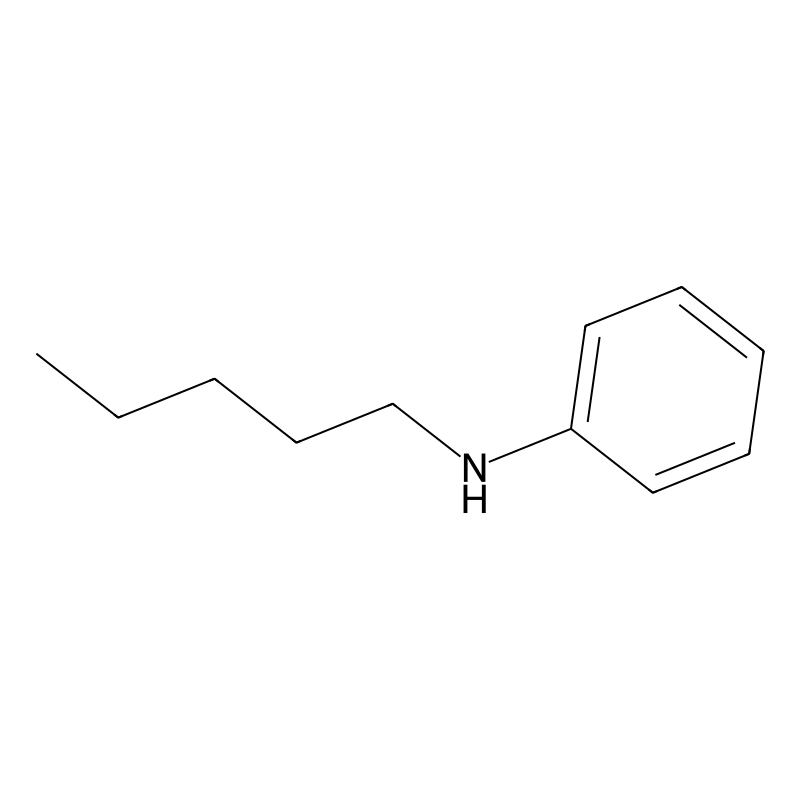

N-Pentylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Pentylaniline, chemically represented as C₁₁H₁₇N, is an organic compound classified as an amine. It consists of a pentyl group attached to an aniline structure, making it a member of the larger family of alkyl-substituted anilines. The compound appears as a colorless to light yellow liquid with a molecular weight of 163.26 g/mol and a boiling point of approximately 130 °C (266 °F) . N-Pentylaniline is known for its relatively low volatility and stability under normal conditions, although it is classified as harmful if ingested or in contact with skin .

Precursor for Azo Dyes:

N-Pentylaniline can be used as a starting material for the synthesis of azo dyes. Azo dyes are a large class of organic compounds known for their vibrant colors and are widely used in textiles, paints, and plastics. Through a process called diazo coupling, N-Pentylaniline can react with another aromatic compound to form an azo dye with specific properties depending on the reacting molecule [1].

- N-Alkylation Reactions: It can undergo N-alkylation with alcohols or halides in the presence of catalysts, yielding various N-alkylated derivatives .

- Diazo-Coupling Reactions: This compound is often used in diazo-coupling reactions to synthesize azo compounds, which are important in dye manufacturing .

- C–N Cross-Coupling Reactions: N-Pentylaniline can serve as a coupling partner in reactions involving aryl halides, facilitated by nickel catalysts .

N-Pentylaniline can be synthesized through several methods:

- Direct Alkylation: The most common method involves the alkylation of aniline with pentyl halides using strong bases such as sodium hydride or potassium carbonate .

- Reduction of Nitro Compounds: Another approach includes reducing nitro compounds derived from phenols or aromatic compounds to obtain the corresponding amine .

- Catalytic Methods: Recent advances involve nickel-catalyzed methods for the N-alkylation of anilines with various alkylating agents, enhancing yield and selectivity .

N-Pentylaniline finds applications across various fields:

- Dye Manufacturing: It serves as a precursor in the synthesis of azo dyes and other colorants.

- Pharmaceuticals: The compound and its derivatives are explored for potential therapeutic effects.

- Chemical Intermediates: It is used in the production of other chemicals and materials in industrial processes .

Interaction studies involving N-pentylaniline primarily focus on its reactivity with other chemical species. These studies assess how the compound interacts with various substrates during synthesis processes, particularly in catalytic systems where it acts as a nucleophile in cross-coupling reactions . Understanding these interactions is crucial for optimizing reaction conditions and improving yields.

Several compounds share structural similarities with N-pentylaniline, including:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Aniline | C₆H₅NH₂ | Basic structure; used widely in dye synthesis. |

| N-Butylaniline | C₉H₁₃N | Shorter alkyl chain; similar reactivity profile. |

| N-Hexylaniline | C₁₂H₁₉N | Longer alkyl chain; may exhibit different solubility properties. |

| N-Octylaniline | C₁₄H₂₃N | Even longer chain; potentially different biological activity. |

Uniqueness of N-Pentylaniline

N-Pentylaniline's uniqueness lies in its balance between hydrophobicity and reactivity, making it particularly useful in applications requiring moderate solubility and reactivity. Compared to its analogs, it exhibits distinct properties that may influence its utility in specific

Thermodynamic Parameters

The thermodynamic properties of N-Pentylaniline are characterized by well-defined temperature-dependent behaviors that reflect the influence of both the aromatic ring system and the aliphatic pentyl substituent. These properties are essential for understanding the compound's phase transitions and thermal stability under various operating conditions.

Boiling Point and Vapor Pressure Relationships

N-Pentylaniline exhibits a boiling point range of 245-258.3°C at standard atmospheric pressure (760 mmHg) [1] [2] [3]. The variation in reported values reflects different measurement methodologies and purity levels of the samples analyzed. The higher end of this range, 258.3°C, represents measurements conducted under carefully controlled conditions [2], while the more commonly cited value of 245°C appears in multiple commercial specifications [1] [4].

The relatively high boiling point of N-Pentylaniline compared to unsubstituted aniline (184°C) demonstrates the significant impact of the pentyl chain on intermolecular forces. This elevation results from increased van der Waals interactions between the aliphatic chains and the enhanced molecular weight (163.26 g/mol) [5] [1]. The secondary amine structure maintains hydrogen bonding capabilities through the N-H bond, contributing to the elevated boiling point [6].

Vapor pressure data for N-Pentylaniline indicates low volatility at ambient temperatures, consistent with its high boiling point. The compound's vapor pressure remains significantly below atmospheric pressure at room temperature, making it suitable for applications requiring low volatility characteristics [7]. This property is particularly important in industrial applications where vapor loss must be minimized.

Phase Behavior and Melting Point Challenges

The melting point of N-Pentylaniline presents analytical challenges, with reported values showing considerable variation. Two distinct melting point ranges have been documented: 96°C [8] [9] and 46.25°C (estimated) [3] [10]. This discrepancy likely reflects differences in sample purity, crystalline polymorphism, or measurement techniques employed by different research groups.

The higher melting point of 96°C [8] [9] suggests the formation of a more ordered crystalline structure, possibly stabilized by intermolecular hydrogen bonding between N-H groups of adjacent molecules. The lower estimated value of 46.25°C [3] [10] may represent a different polymorphic form or account for impurities that disrupt crystal packing. Phase behavior studies indicate that N-Pentylaniline exists as a liquid at room temperature under standard conditions [1] [4].

The density of N-Pentylaniline has been consistently measured at approximately 0.93 g/cm³ at 20°C [2] [3], indicating a density lower than water. This property, combined with the compound's limited water solubility, influences its behavior in biphasic systems. The refractive index ranges from 1.5260 to 1.5290 at 20°C [3] [10], providing optical characterization data useful for identification and purity assessment.

Solubility and Partition Coefficients

The solubility characteristics of N-Pentylaniline are dominated by the hydrophobic nature of the pentyl chain, which significantly influences its partitioning behavior between polar and non-polar phases. Understanding these properties is crucial for applications in extraction processes, biological systems, and environmental fate modeling.

Octanol-Water Partitioning (LogP)

N-Pentylaniline exhibits a logarithmic octanol-water partition coefficient (LogP) of 3.36170 [2], indicating strong lipophilic character. This value demonstrates that the compound preferentially partitions into the octanol phase by a factor of approximately 2,300:1 compared to the aqueous phase. The high LogP value reflects the dominant influence of the pentyl chain in determining the compound's overall polarity and solvation behavior.

The LogP value of 3.36170 places N-Pentylaniline in the category of moderately lipophilic compounds [11] [12]. This partitioning behavior has significant implications for biological systems, as compounds with LogP values in this range typically exhibit good membrane permeability while maintaining sufficient aqueous solubility for biological activity [11]. The partition coefficient is temperature-dependent, with the reported value corresponding to measurements at 25°C [2].

Comparison with related compounds reveals the systematic influence of alkyl chain length on partitioning behavior. The LogP value of N-Pentylaniline (3.36170) is substantially higher than that of unsubstituted aniline (LogP ≈ 0.9) [13], demonstrating the significant contribution of the pentyl chain to lipophilicity. This trend is consistent with the general principle that each additional methylene group contributes approximately 0.5 logarithmic units to the partition coefficient [11].

Solvent Compatibility Studies

N-Pentylaniline demonstrates limited water solubility, characterized as "sparingly soluble in water" [14] [15] [7]. This poor aqueous solubility results from the hydrophobic nature of the pentyl chain, which disrupts water structure and reduces favorable hydration interactions. The limited water solubility is consistent with the high LogP value and reflects the compound's preference for non-polar environments.

In contrast, N-Pentylaniline exhibits moderate to good solubility in organic solvents [16]. The compound's compatibility with organic solvents stems from favorable interactions between the pentyl chain and non-polar solvent molecules, as well as potential π-π interactions between the aromatic ring and aromatic solvents. Common organic solvents such as ethanol, methanol, and chlorinated hydrocarbons typically provide adequate solvation for N-Pentylaniline [17].

Solvent selection for N-Pentylaniline applications must consider both the compound's lipophilic nature and its basic amine character. The predicted pKa value of 5.05±0.50 [3] [10] indicates that N-Pentylaniline will exist predominantly in its neutral form under most practical pH conditions, maintaining its lipophilic character. However, under acidic conditions, protonation of the amine group will significantly increase water solubility while reducing organic solvent compatibility.

The solvent compatibility profile of N-Pentylaniline has been utilized in polymer chemistry applications, where N-alkylated polyanilines demonstrate improved solubility in common organic solvents compared to unsubstituted polyaniline [17] [18]. This enhanced solubility increases with alkyl chain length, making N-Pentylaniline derivatives valuable for processable conducting polymer applications.

Environmental considerations regarding N-Pentylaniline solubility include its potential for bioaccumulation due to the high LogP value. Compounds with LogP values greater than 3 are generally considered to have bioaccumulation potential [12], suggesting that environmental fate modeling should account for partitioning into fatty tissues and organic matter in soil and sediment systems.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant